molecular formula C15H16BFO2 B8369853 (2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B8369853
M. Wt: 258.10 g/mol
InChI Key: AJARQMWVAUZDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’Propyl-2-fluoro-4-biphenylboronic acid is an organoboron compound with the molecular formula C15H16BFO2. It is a derivative of biphenylboronic acid, where the biphenyl structure is substituted with a propyl group at the 4’ position and a fluorine atom at the 2 position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’Propyl-2-fluoro-4-biphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl and propylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobiphenyl and propylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. .

Industrial Production Methods

Industrial production of 4’Propyl-2-fluoro-4-biphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’Propyl-2-fluoro-4-biphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’Propyl-2-fluoro-4-biphenylboronic acid primarily involves its role as a boronic acid derivative:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    4-Biphenylboronic Acid: Lacks the propyl and fluorine substitutions.

    2-Fluorobiphenyl-4-boronic Acid: Similar but without the propyl group

Uniqueness

4’Propyl-2-fluoro-4-biphenylboronic acid is unique due to its specific substitutions, which enhance its reactivity and selectivity in chemical reactions. The presence of both a propyl group and a fluorine atom provides distinct electronic and steric properties, making it valuable in specialized applications .

Properties

Molecular Formula

C15H16BFO2

Molecular Weight

258.10 g/mol

IUPAC Name

[3-fluoro-4-(4-propylphenyl)phenyl]boronic acid

InChI

InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16(18)19)10-15(14)17/h4-10,18-19H,2-3H2,1H3

InChI Key

AJARQMWVAUZDFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from step (ii) (10 g; 0.034 mol) in tetrahydrofuran (35 ml) was added dropwise to a suspension of magnesium turnings (0.88 g) in tetrahydrofuran (5 ml). The mixture was warmed to 75° C. when the Grignard reaction started. Further of the bromo compound was slowly added and the external heat source removed, a gentle reflux being maintained. After complete addition, the mixture was heated for 30 mins under reflux and then cooled to 15° C. A dry nitrogen atmosphere was introduced and trimethyl borate (3.77 g; 0.0363 mol) was slowly added and the mixture stirred at 15°-20° C. for 16 hrs. A 20% soln of hydrochloric acid (50 ml) was slowly added, the organic layer was separated, and the aqueous layer extracted with ether (2×50 ml). The combined organic layers were washed with brine and dried over sodium sulphate. Upon evaporation of the solvents a yellow solid was obtained. Yield 8.7 g; 100%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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